1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole
CAS No.: 325810-01-3
Cat. No.: VC21366810
Molecular Formula: C10H9BrN2O3S
Molecular Weight: 317.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325810-01-3 |
|---|---|
| Molecular Formula | C10H9BrN2O3S |
| Molecular Weight | 317.16g/mol |
| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C10H9BrN2O3S/c1-16-9-3-2-8(11)6-10(9)17(14,15)13-5-4-12-7-13/h2-7H,1H3 |
| Standard InChI Key | MLCLCLMYJUQNAE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2 |
Introduction
Laboratory Synthesis
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole typically involves the following steps:
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Starting Materials:
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5-bromo-2-methoxybenzenesulfonyl chloride
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Imidazole
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Reaction Conditions:
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Base: Triethylamine or similar organic bases.
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Solvent: Anhydrous conditions (e.g., dichloromethane).
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Temperature: Controlled to prevent side reactions.
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Mechanism:
The sulfonyl chloride reacts with imidazole under basic conditions, forming the desired sulfonamide bond.
Industrial Scale Production
For large-scale production, automated reactors are employed to ensure precise control of temperature, stoichiometry, and reaction time. Purification techniques such as recrystallization or chromatography are used to achieve high purity.
Antimicrobial Activity
Studies have shown that 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole and its transition metal complexes exhibit significant antibacterial and antifungal properties:
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Methodology: Resazurin-based microplate assays were used to determine minimum inhibitory concentrations (MICs).
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Results: Effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans.
Potential Therapeutic Uses
The compound is being explored for its potential in drug development due to its unique structure:
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Anti-inflammatory Activity: The sulfonyl group may interact with enzymes involved in inflammation pathways.
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Anticancer Research: Preliminary studies suggest that its derivatives could inhibit specific molecular targets in cancer cells .
Organic Synthesis
The compound serves as a building block for synthesizing more complex molecules, including specialty chemicals and advanced materials.
Mechanism of Action
The biological activity of this compound is attributed to the following:
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Sulfonyl Group Interaction: Forms strong hydrogen bonds with proteins or enzymes, potentially inhibiting their function.
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Bromine Substitution: Enhances binding affinity through halogen bonding or hydrophobic interactions with biomolecules.
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Methoxy Group Influence: Modulates electronic properties, improving selectivity for specific targets.
Comparison with Related Compounds
| Compound Name | Key Difference | Applications |
|---|---|---|
| 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine | Piperidine replaces imidazole | Organic synthesis |
| 1-(5-Bromo-2-methoxyphenyl)sulfonylbenzene | Benzene replaces imidazole | Specialty materials |
| Other sulfonamides | Different substitutions on phenyl or imidazole rings | Antimicrobial, anticancer research |
Limitations and Future Directions
While promising, further research is required to fully understand the compound's therapeutic potential:
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Toxicity Studies: Comprehensive in vivo studies are necessary to evaluate safety.
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Structure-Activity Relationship (SAR): Modifications of the core structure could enhance efficacy.
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Drug Development: Optimization for bioavailability and stability remains a challenge.
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